1-carbamimidamido-N-(2,6-difluorophenyl)methanimidamide hydrochloride
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Overview
Description
1-Carbamimidamido-N-(2,6-difluorophenyl)methanimidamide hydrochloride is a chemical compound with the molecular formula C8H10ClF2N5 and a molecular weight of 249.65 g/mol . This compound is known for its unique structure, which includes a carbamimidamido group and a difluorophenyl group, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-carbamimidamido-N-(2,6-difluorophenyl)methanimidamide hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. Industrial production methods often involve bulk manufacturing and custom synthesis to meet research and commercial demands .
Chemical Reactions Analysis
1-Carbamimidamido-N-(2,6-difluorophenyl)methanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the difluorophenyl group. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions.
Scientific Research Applications
1-Carbamimidamido-N-(2,6-difluorophenyl)methanimidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1-carbamimidamido-N-(2,6-difluorophenyl)methanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Carbamimidamido-N-(2,6-difluorophenyl)methanimidamide hydrochloride can be compared with other similar compounds, such as:
- 1-Carbamimidamido-N-(2,4-difluorophenyl)methanimidamide hydrochloride
- 1-Carbamimidamido-N-(2,6-dichlorophenyl)methanimidamide hydrochloride
- 1-Carbamimidamido-N-(2,6-dimethylphenyl)methanimidamide hydrochloride These compounds share structural similarities but differ in the substituents on the phenyl ring, which can influence their chemical properties and biological activities. The presence of different substituents, such as fluorine, chlorine, or methyl groups, can affect the compound’s reactivity, stability, and interaction with molecular targets .
Properties
IUPAC Name |
1-(diaminomethylidene)-2-(2,6-difluorophenyl)guanidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N5.ClH/c9-4-2-1-3-5(10)6(4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWGUJDFVXSXGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N=C(N)N=C(N)N)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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